molecular formula C13H9NO5 B079135 4-Hydroxyphenyl 4-nitrobenzoate CAS No. 13245-55-1

4-Hydroxyphenyl 4-nitrobenzoate

Cat. No.: B079135
CAS No.: 13245-55-1
M. Wt: 259.21 g/mol
InChI Key: OOKOBCBLUCPMQB-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H9NO5 It is a derivative of benzoic acid and is characterized by the presence of both a hydroxyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyphenyl 4-nitrobenzoate can be synthesized through the nucleophilic substitution reaction of 1,4-dihydroxybenzene with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as ethanolic sodium hydroxide (NaOH) at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(4-hydroxyphenyl) 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-5-7-12(8-6-11)19-13(16)9-1-3-10(4-2-9)14(17)18/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKOBCBLUCPMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927686
Record name 4-Hydroxyphenyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13245-55-1
Record name NSC23422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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